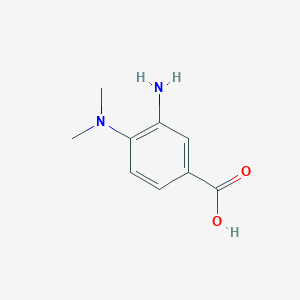

3-Amino-4-(dimethylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,10H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLQAQBVQZBKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 Dimethylamino Benzoic Acid

Acid-Base Equilibria and Proton Transfer Processes

The carboxylic acid group is expected to be the most acidic, with a pKa value likely in the range of 2 to 5, typical for benzoic acid derivatives. The primary amino group at the 3-position and the dimethylamino group at the 4-position are basic. The dimethylamino group is generally more basic than the primary amino group due to the electron-donating inductive effect of the two methyl groups. The resonance effect of the dimethylamino group, which donates electron density into the aromatic ring, can also influence the basicity of the primary amino group and the acidity of the carboxylic acid. The protonation and deprotonation equilibria of this molecule are crucial for its solubility, reactivity, and interaction with other molecules in various chemical and biological systems.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification in 3-Amino-4-(dimethylamino)benzoic acid, enabling the formation of esters and amides.

Esterification of 3-Amino-4-(dimethylamino)benzoic acid can be achieved through various methods, with the Fischer-Speier esterification being a classic example. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the corresponding ester.

The presence of the amino and dimethylamino groups can influence the rate and efficiency of esterification. The electron-donating nature of these groups increases the electron density on the benzene (B151609) ring, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction compared to unsubstituted benzoic acid. However, under strongly acidic conditions, the amino groups will be protonated, mitigating this effect.

Recent advancements have explored alternative esterification methods. For instance, research on related aminobenzoic acids has demonstrated the use of solid acid catalysts to improve reaction efficiency and ease of product separation.

The formation of an amide bond from the carboxylic acid group of 3-Amino-4-(dimethylamino)benzoic acid is a key reaction for its incorporation into peptides and polymers. These reactions typically require the activation of the carboxylic acid to form a more reactive intermediate that can then be attacked by an amine.

Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate. This active ester readily reacts with a primary or secondary amine to form the amide bond with high efficiency and minimal side reactions.

Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. While specific studies on the boron-catalyzed amidation of 3-Amino-4-(dimethylamino)benzoic acid are limited, the general mechanism provides insight into its potential application.

The proposed mechanism for boron-catalyzed amidation involves the formation of an acyloxyborate intermediate. The boric acid catalyst first coordinates with the carboxylic acid, increasing its electrophilicity. The amine then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent rearrangement and elimination of water, facilitated by the boron catalyst, yield the final amide product. This method is advantageous as it often proceeds under milder conditions and avoids the use of stoichiometric activating agents.

Amidation Reactions for Peptide and Material Linkage

Transformations of the Amine and Dimethylamino Groups

The amino and dimethylamino groups on the aromatic ring are strong activating groups, significantly influencing the molecule's reactivity in electrophilic aromatic substitution reactions. They also function as nucleophiles.

The primary amino and tertiary dimethylamino groups of 3-Amino-4-(dimethylamino)benzoic acid are potent electron-donating groups. They activate the aromatic ring towards electrophilic substitution by increasing the electron density at the ortho and para positions. While the prompt specifies nucleophilic substitution, it is important to clarify that the amino groups themselves act as nucleophiles or direct electrophilic substitution on the ring.

In the context of the functional groups themselves acting as nucleophiles, the primary amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will form an N-acylated derivative.

The electron-donating character of both the amino and dimethylamino groups strongly activates the benzene ring, making it highly susceptible to electrophilic attack. The directing effects of these groups would channel incoming electrophiles to the positions ortho and para to them. Given the substitution pattern, the positions ortho to the amino group (positions 2 and 4) and para to the amino group (position 6) and ortho to the dimethylamino group (positions 3 and 5) and para to the dimethylamino group (position 1, which is substituted) are activated. The combined effect of these two activating groups makes the ring highly reactive.

Electrophilic Aromatic Substitution on the Activated Benzene Ring (e.g., Nitration, Sulfonation)

The benzene ring of 3-Amino-4-(dimethylamino)benzoic acid is highly activated towards electrophilic aromatic substitution due to the presence of two potent electron-donating groups: the amino and dimethylamino moieties. Both groups donate electron density to the aromatic system through resonance, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles. libretexts.orglibretexts.org

The directing effects of these substituents are paramount in determining the regioselectivity of substitution reactions like nitration and sulfonation. Both the amino and dimethylamino groups are ortho, para-directors. libretexts.orgyoutube.com Given the substitution pattern of the parent molecule, the potential sites for electrophilic attack are positions 2, 5, and 6.

Position 2: Ortho to the amino group and meta to the dimethylamino and carboxylic acid groups.

Position 5: Para to the amino group and meta to the dimethylamino and carboxylic acid groups.

Position 6: Ortho to the dimethylamino group and meta to the amino and carboxylic acid groups.

The dimethylamino group is generally considered a stronger activating group than the primary amino group. youtube.com This suggests that the positions ortho and para to the dimethylamino group would be electronically favored. However, steric hindrance from the bulky dimethylamino group might impede attack at the ortho position (position 6). youtube.com

In strongly acidic conditions, such as those typically used for nitration (a mixture of nitric acid and sulfuric acid) and sulfonation (fuming sulfuric acid), the basic amino and dimethylamino groups can be protonated to form ammonium (B1175870) (-NH3+) and dimethylammonium (-N(CH3)2H+) ions, respectively. byjus.com These protonated forms are strongly deactivating and meta-directing groups. byjus.com This can significantly complicate the reaction, potentially leading to a mixture of products or requiring protective group strategies to achieve desired selectivity. For instance, nitration of aniline (B41778) under acidic conditions is known to yield a substantial amount of the meta-substituted product due to the formation of the anilinium ion. byjus.com

A plausible strategy to control the outcome of nitration involves the protection of the more basic dimethylamino group, for example, through acetylation, to modulate its activating effect and direct the incoming electrophile.

Oxidative Transformations of the Dimethylamino Moiety

The dimethylamino group in 3-Amino-4-(dimethylamino)benzoic acid is susceptible to oxidation. Common oxidative transformations for tertiary aromatic amines include N-oxidation to form the corresponding N-oxide and oxidative N-dealkylation.

The formation of an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This transformation significantly alters the electronic properties of the substituent, converting it from a strong electron-donating group to an electron-withdrawing group.

Oxidative N-dealkylation would lead to the formation of 3-amino-4-(methylamino)benzoic acid and subsequently to 3,4-diaminobenzoic acid upon further oxidation. The choice of oxidizing agent and reaction conditions is crucial in determining the product distribution.

Transition Metal-Catalyzed Coupling Reactions

The functional groups on 3-Amino-4-(dimethylamino)benzoic acid allow for its derivatization through various transition metal-catalyzed coupling reactions, enabling the synthesis of more complex molecules.

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Derivatives

To utilize 3-Amino-4-(dimethylamino)benzoic acid in Suzuki-Miyaura cross-coupling reactions, it must first be converted into a suitable substrate, typically an aryl halide or triflate. For example, halogenation of the aromatic ring, directed by the activating amino and dimethylamino groups, would provide the necessary handle for the coupling reaction.

Once the halogenated derivative is obtained, it can be coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of carbon-carbon bonds and would allow for the synthesis of a wide range of aryl-substituted derivatives of 3-Amino-4-(dimethylamino)benzoic acid.

Table 1: Hypothetical Suzuki-Miyaura Coupling of a Halogenated 3-Amino-4-(dimethylamino)benzoic Acid Derivative

| Entry | Aryl Boronic Acid | Catalyst | Base | Product |

| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Aryl-substituted derivative 1 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Aryl-substituted derivative 2 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)2 / SPhos | K3PO4 | Aryl-substituted derivative 3 |

Hydroamination Reactions for Amine Synthesis (Contextual Relevance)

While 3-Amino-4-(dimethylamino)benzoic acid itself is not a direct substrate for hydroamination, its structural motifs are relevant in the context of amine synthesis. Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond (alkene, alkyne).

The amino groups present in this molecule are products of amination reactions. For instance, the synthesis of related compounds can involve the catalytic addition of amines to other molecules. The development of efficient hydroamination catalysts and methodologies is a significant area of research, and the synthesis of complex amines often relies on these advanced techniques.

Coordination Chemistry and Complexation Behavior

The presence of the carboxylate group and the nitrogen atoms of the amino and dimethylamino groups makes 3-Amino-4-(dimethylamino)benzoic acid a potential ligand for coordination to metal ions.

Formation of Organometallic Complexes with Carboxylate Anions (e.g., Organotin(IV) Complexes)

The carboxylate anion of 3-Amino-4-(dimethylamino)benzoic acid, formed upon deprotonation of the carboxylic acid, can act as a ligand, coordinating to metal centers in various modes (monodentate, bidentate chelating, or bridging).

Organotin(IV) compounds, in particular, are known to form a diverse range of complexes with carboxylate ligands. The reaction of 3-Amino-4-(dimethylamino)benzoic acid with organotin(IV) oxides or halides would likely lead to the formation of organotin(IV) carboxylates. The structure of these complexes would depend on the stoichiometry of the reactants and the nature of the organic groups attached to the tin atom.

Table 2: Potential Organotin(IV) Complexes of 3-Amino-4-(dimethylamino)benzoate

| Organotin(IV) Precursor | Potential Complex Structure | Coordination Mode of Carboxylate |

| R2SnO | Dimeric or polymeric | Bridging |

| R3SnCl | Monomeric | Monodentate or bidentate |

| RSnCl3 | Monomeric or oligomeric | Bidentate or bridging |

Ligand Design and Complexation with Lanthanide Ions

The molecular architecture of 3-Amino-4-(dimethylamino)benzoic acid, featuring a carboxylate group and two distinct amino functionalities (a primary amine at the 3-position and a tertiary dimethylamino group at the 4-position), makes it a compelling candidate for ligand design, particularly in the coordination chemistry of lanthanide ions. While direct studies on this exact molecule are not prevalent, research on closely related aminobenzoic acid derivatives provides significant insight into its potential for forming complex structures with lanthanides, such as metal-organic frameworks (MOFs).

Studies on analogous ligands like 3-amino-4-hydroxybenzoic acid and 3-dimethylaminobenzoic acid have demonstrated their efficacy in synthesizing isostructural lanthanide complexes. researchgate.netresearchgate.netacs.org These ligands utilize their oxygen and nitrogen donor atoms to coordinate with lanthanide ions, leading to the self-assembly of intricate, often multidimensional, structures. researchgate.net For instance, 3-amino-4-hydroxybenzoic acid has been used to create a family of isostructural, multifunctional MOFs with the general formula {[Ln₅L₆(OH)₃(DMF)₃]·5H₂O}n. researchgate.netutexas.eduabechem.com The choice of ligand is crucial as its electronic properties and coordination sites dictate the resulting complex's properties, which can range from single-molecule magnet behavior to luminescence. researchgate.netutexas.edu The presence of the amino and dimethylamino groups in 3-Amino-4-(dimethylamino)benzoic acid offers multiple coordination points, enhancing its potential to form stable and structurally diverse complexes with the hard acid lanthanide ions. The synthesis of such complexes is often achieved through methods like solvent evaporation or solvothermal reactions. researchgate.netedaq.com

Coordination Modes (Monodentate, Bidentate) and Structural Implications

The functional groups on an aminobenzoic acid ligand determine its coordination modes, which in turn dictate the geometry and dimensionality of the resulting metal complex. The carboxylate group (-COOH) is particularly versatile and can coordinate to a metal ion in either a monodentate fashion (binding through one of its oxygen atoms) or a bidentate fashion (binding through both oxygen atoms). nih.gov The amino groups provide additional nitrogen donor sites for coordination.

In studies of the closely related 3-amino-4-hydroxybenzoic acid ligand complexed with lanthanide ions, X-ray crystallographic analysis reveals specific coordination behaviors. The deprotonated carboxylate moiety typically coordinates to the lanthanide ion in a bidentate manner. researchgate.net Simultaneously, the amino group and the hydroxyl group (for which the dimethylamino group is a substitute in the target molecule) engage in monodentate coordination. researchgate.net This multidentate capability allows the ligand to bridge multiple metal centers, facilitating the formation of extended networks like MOFs. A study on a cobalt-based coordination polymer with 3-amino-4-hydroxybenzoate showed the ligand adopting a tetradentate µ₄-κO:κO′:κO″,N:κO‴ coordination mode, linking metal centers through its carboxylate, hydroxyl, and amino groups. edaq.com

Table 1: Coordination Behavior of Related Aminobenzoic Acid Ligands with Metal Ions

| Ligand | Metal Ion(s) | Coordination Mode(s) Observed | Structural Implication | Reference(s) |

| 3-Amino-4-hydroxybenzoic acid | Dy³⁺, Er³⁺, Yb³⁺, Eu³⁺, Tb³⁺ | Carboxylate: Bidentate; Amino & Hydroxyl: Monodentate | Formation of isostructural 3D Metal-Organic Frameworks (MOFs) | researchgate.net, utexas.edu, abechem.com |

| 3-Amino-4-hydroxybenzoic acid | Co²⁺ | Tetradentate (µ₄-κO:κO′:κO″,N:κO‴) | Formation of a 3D coordination polymer | edaq.com |

| 3-Dimethylaminobenzoic acid | Gd³⁺, Tb³⁺ | Not explicitly detailed, but forms complexes | Formation of isostructural dimeric structures | researchgate.net, acs.org |

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of 3-Amino-4-(dimethylamino)benzoic acid are governed by the electron-donating amino groups and the electron-withdrawing carboxylic acid group attached to the aromatic ring. These substituents influence the electron density of the benzene ring, thereby affecting its oxidation and reduction potentials.

Cyclic Voltammetry Studies of Related Dimethylaminophenyl Derivatives

The electrochemical oxidation of N,N-dimethylaniline in acetonitrile (B52724) has been shown to proceed through two one-electron transfer steps, leading to the formation of a radical cation (DMA•+) which is unstable and rapidly dimerizes. utexas.edu Similarly, the oxidation of DMPD is known to produce a stable, deep red radical cation known as Wurster's Red. wikipedia.org The electrochemical behavior of such compounds is often complex and highly dependent on factors like pH and the solvent used. researchgate.net For example, the anodic oxidation of DMPD shows different mechanisms at varying pH levels, including CE (chemical step followed by electron transfer), EE (two successive electron transfers), and ECE (electron transfer, chemical step, electron transfer) pathways. researchgate.net

The presence of both a primary amino group and a tertiary dimethylamino group, which are strong electron-donating groups, on the benzoic acid ring of the target molecule suggests it would be readily oxidizable. The oxidation process would likely involve the formation of radical cations. researchgate.net The electrochemical polymerization of various aminobenzoic acids has been successfully carried out using cyclic potential sweeps, indicating that these molecules can form electroactive polymer films on electrode surfaces. researchgate.net

Electron Transfer Mechanisms in Aromatic Amino Acid Derivatives

Electron transfer (ET) is a fundamental process in the chemistry of aromatic amino acids and their derivatives. The aromatic ring provides a conjugated π-system that can effectively delocalize electrons, facilitating ET over significant distances. scite.aiabechem.com The rate and efficiency of these ET reactions are modulated by the protein or molecular environment, which influences parameters like electronic coupling and reorganization energy. scite.ai

In aromatic amino acid derivatives, electron-donating substituents like amino groups play a crucial role. They increase the electron density of the aromatic ring, making the molecule a better electron donor. wikipedia.org Studies on aminophenyl systems have shown that the ability to act as an electron donor is related to the vertical ionization potential of the molecule. wikipedia.org The introduction of aromatic amino acids into the electron transfer pathways of enzymes like cytochrome P450s has been shown to enhance catalytic performance by increasing electron transfer rates. sid.ir

For 3-Amino-4-(dimethylamino)benzoic acid, the mechanism of electron transfer would involve the π-electron system of the benzene ring. The electron-donating amino and dimethylamino groups would lower the oxidation potential, making it easier to remove an electron to form a radical cation. This radical can be stabilized by resonance, with the positive charge delocalized over the nitrogen atoms and the aromatic ring. abechem.com This ability to form relatively stable radical intermediates is a key feature of the electron transfer chemistry of many aromatic amines and is central to their applications in materials science and as redox mediators. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Amino 4 Dimethylamino Benzoic Acid and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Coordination Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the characteristic functional groups within a molecule and probing the coordination environment in metal complexes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in 3-Amino-4-(dimethylamino)benzoic acid and its derivatives by detecting the vibrational modes of specific bonds. In the analysis of organotin(IV) complexes derived from 3-(dimethylamino)benzoic acid, FTIR spectra reveal crucial information about the coordination of the carboxylate group to the tin center. The position of the carbonyl (C=O) stretching vibration, in particular, is sensitive to the coordination mode.

In diorganotin(IV) complexes of 3-(dimethylamino)benzoic acid, the carboxylate anion typically acts as a monodentate ligand. However, in distannoxane dimers, the carboxylate anions have been observed to exhibit both monodentate and bidentate coordination. This difference in coordination is reflected in the shifts of the asymmetric and symmetric stretching frequencies of the COO- group. For comparison, the FTIR spectrum of the related compound 4-N,N-dimethylaminobenzylidene-4`-aminoacetophenone shows characteristic bands for the amino group (asymmetrical and symmetrical stretching), aliphatic C-H, carbonyl (C=O), and C=C bonds. Similarly, in self-assembled monolayers of benzoic acid derivatives on metal surfaces, a broad peak corresponding to the asymmetric stretching mode of the carboxylate headgroup is a key indicator of monolayer formation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. While a dedicated Raman spectrum for 3-Amino-4-(dimethylamino)benzoic acid was not found, analysis of related compounds offers insight into the expected spectral features. For instance, the Raman spectrum of 4-aminobenzoic acid shows a distinct peak for the in-plane bending of the C-H bonds of the para-substituted benzene (B151609) ring coupled with C-N bond stretching. Another characteristic peak is observed for the stretching of the C=C bonds within the aromatic ring. In the diazonium salt of 4-aminobenzoic acid, a strong peak assigned to the N≡N stretching of the diazonium group is a key diagnostic feature, which disappears upon grafting to a substrate, indicating successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of 3-Amino-4-(dimethylamino)benzoic acid and its derivatives in solution. By analyzing the chemical shifts and coupling patterns of different nuclei, the connectivity and chemical environment of atoms can be determined.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. The chemical shifts are highly sensitive to the electron density around the nuclei, which is influenced by the presence of electron-donating groups like the amino and dimethylamino substituents, and the electron-withdrawing carboxylic acid group.

For 3-(dimethylamino)benzoic acid, the ¹H NMR spectrum in DMSO-d6 shows distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic protons appear at approximately 7.30, 7.28, 7.27, and 6.96 ppm, while the N(CH₃)₂ protons resonate as a singlet at around 2.94 ppm.

The ¹³C NMR spectra of related aminobenzoic acids provide a basis for assigning the carbon signals in 3-Amino-4-(dimethylamino)benzoic acid. For example, in 3-aminobenzoic acid (in DMSO-d6), the carboxyl carbon appears at δ=168.3 ppm, and the aromatic carbons resonate between δ=114.9 and 149.2 ppm. In 4-aminobenzoic acid (in DMSO-d6), the carboxyl carbon is at δ=167.9 ppm, and the aromatic carbons are in the range of δ=113.0 to 153.5 ppm. For 3-(dimethylamino)benzoic acid, the carbonyl carbon resonance is a key identifier.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Amino-4-(dimethylamino)benzoic Acid and Related Compounds in DMSO-d6.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3-Aminobenzoic acid | 12.45 (s, 1H, COOH), 7.15 (t, 1H), 7.04-7.09 (m, 2H), 6.73-6.75 (m, 1H), 5.29 (s, 2H, NH₂) | 168.3 (COOH), 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 | |

| 4-Aminobenzoic acid | 11.91 (s, 1H, COOH), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H, NH₂) | 167.9 (COOH), 153.5, 131.7, 117.3, 113.0 | |

| 3-(Dimethylamino)benzoic acid | 7.30, 7.28, 7.27, 6.957 (aromatic), 2.936 (N(CH₃)₂) | Data not available in provided results |

Heteronuclear Multiple Quantum Coherence (HMQC) and ¹¹⁹Sn NMR for Metal Complexes

For more complex structures, such as the organotin(IV) derivatives of 3-Amino-4-(dimethylamino)benzoic acid, two-dimensional NMR techniques like HMQC are employed to establish the correlations between directly bonded protons and carbons. This is particularly useful for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra.

Furthermore, for organotin complexes, ¹¹⁹Sn NMR spectroscopy is a crucial tool for determining the coordination number of the tin atom in solution. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the geometry and coordination environment of the tin center. In studies of organotin(IV) complexes with 3-(dimethylamino)benzoic acid, ¹¹⁹Sn NMR has been used to establish that some diorganotin(IV) complexes are five-coordinated in solution, while a triphenyltin(IV) derivative was found to be four-coordinated. The coordination number influences the electron density at the tin nucleus, which in turn affects the chemical shift. Generally, an increase in coordination number leads to an upfield shift in the ¹¹⁹Sn NMR signal. This technique has been pivotal in characterizing the solution-state structures of various organotin carboxylates.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore system.

The UV-Vis spectrum of 3-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm. For 3-Amino-4-(dimethylamino)benzoic acid, the presence of the additional electron-donating dimethylamino group is expected to cause a bathochromic (red) shift in the absorption bands compared to 3-aminobenzoic acid, due to the extended conjugation and increased electron density on the aromatic ring.

The photophysical properties, such as fluorescence, of compounds related to 3-Amino-4-(dimethylamino)benzoic acid have been investigated. For example, a non-natural amino acid, 3-[2-cyano-4-(dimethylamino)phenyl]alanine, is virtually non-fluorescent in water but exhibits a significant enhancement in fluorescence intensity and lifetime in non-aqueous environments. This sensitivity to the solvent polarity is a hallmark of molecules with intramolecular charge transfer (ICT) character in their excited state. Similarly, studies on amino- and dimethylamino salicylates show that their absorption and fluorescence spectra exhibit significant red shifts with increasing solvent polarity, indicating that both non-specific dielectric interactions and specific hydrogen-bonding play a role in their photophysical behavior. These findings suggest that 3-Amino-4-(dimethylamino)benzoic acid and its derivatives may also possess interesting photophysical properties that are sensitive to their environment.

Absorption and Emission Properties of Conjugated Systems

The electronic properties of 3-Amino-4-(dimethylamino)benzoic acid are largely dictated by its conjugated π-system, which includes the benzene ring and the amino and dimethylamino substituents. The study of related molecules, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN) and 4-(dimethylamino)benzethyne (DMABE), provides insight into the expected absorption and emission behavior.

The absorption spectra of such compounds are characterized by transitions to ππ* and πσ* excited states. rsc.org In nonpolar solvents like n-hexane, the transient absorption of DMABN, a structurally similar compound, shows ππ* (Locally Excited, LE) state absorption bands around 450 nm and 520 nm, and a πσ-state absorption at approximately 700 nm. rsc.org The πσ state plays a crucial role in the photophysics of these molecules, influencing the pathways for relaxation from the initially excited state. rsc.orgnih.gov Theoretical studies on DMABE, which is isoelectronic with DMABN, indicate that upon initial excitation, the population bifurcates towards both a locally excited (LE) state and a πσ* state. nih.gov For 3-Amino-4-(dimethylamino)benzoic acid, the presence of two potent electron-donating groups (amino and dimethylamino) would be expected to influence the energies of these transitions, likely causing shifts in the absorption maxima compared to monosubstituted analogs.

The emission properties are closely linked to the nature of the excited state. In many dimethylaniline derivatives, a phenomenon known as dual fluorescence is observed, which is attributed to emission from both the LE state and a lower-energy Intramolecular Charge Transfer (ICT) state. nih.gov The formation and stabilization of this ICT state are highly dependent on the solvent environment.

Solvatochromism and Intramolecular Charge Transfer (ICT) Studies

Solvatochromism, the change in a substance's color with solvent polarity, is a hallmark of molecules that exhibit a significant change in dipole moment upon electronic excitation. For compounds like 3-Amino-4-(dimethylamino)benzoic acid, the presence of strong electron-donating groups (the two amino functions) and an electron-withdrawing capable group (the carboxylic acid, especially in its deprotonated form) facilitates a substantial redistribution of electron density upon absorption of light, a process known as Intramolecular Charge Transfer (ICT).

Studies on the archetypal molecule DMABN have been pivotal in understanding this process. acs.org In polar solvents like acetonitrile (B52724), the transient absorption peak of the πσ* state is observed to be more intense and blue-shifted compared to its position in nonpolar solvents. rsc.org This solvent-dependent spectral shift is a clear indication of solvatochromism. The ICT process in these molecules often leads to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, where the dimethylamino group twists out of the plane of the benzene ring. rsc.org For DMABN in acetonitrile, the rise time of the TICT state transient (around 4.3 ps) is identical to the decay time of the πσ* state transient, suggesting the πσ* state is an intermediate in the formation of the TICT state. rsc.org The decay time of the TICT-state absorption in DMABN (4.8 ns) is longer than the decay time of the ICT fluorescence (2.9 ns), indicating that the fluorescent ICT state is distinct from the non-fluorescent TICT state observed in transient absorption. rsc.org

For 3-Amino-4-(dimethylamino)benzoic acid, the additional amino group at the meta position relative to the carboxylic acid would further enhance the electron density of the ring, potentially leading to a more pronounced ICT character and strong solvatochromic effects. The reversible reaction between the locally excited (LE) state and the ICT state can be modeled as a two-state mechanism. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds through ionization and analysis of the mass-to-charge ratio of the resulting ions.

Direct Injection Probe Mass Spectrometry (DIP-MS)

Direct Injection Probe Mass Spectrometry (DIP-MS) is a technique particularly suited for the analysis of solid or low-volatility organic compounds without the need for prior dissolution or chromatographic separation. spectroscopyonline.com The sample is introduced directly into the ionization chamber of the mass spectrometer on the tip of a probe. spectroscopyonline.com By programming a temperature ramp for the probe, the sample is vaporized or sublimated, and the components are ionized, typically by electron impact (EI). spectroscopyonline.com This method allows for the detection of species as a function of their volatility and boiling point, acting as a form of fractional distillation within the instrument. spectroscopyonline.com

For a solid compound like 3-Amino-4-(dimethylamino)benzoic acid, DIP-MS would provide a rapid and direct method to confirm its molecular weight from the molecular ion peak (M+•). Furthermore, the high-energy electron impact ionization would induce characteristic fragmentation patterns, providing structural information by breaking weaker bonds. This fragmentation can help confirm the presence of the carboxylic acid, dimethylamino, and amino functional groups.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Derivatized Lipids (Contextual)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the analysis of complex biological mixtures, and it has become a cornerstone of the field of lipidomics. nih.govnih.gov In this "shotgun lipidomics" approach, crude lipid extracts are introduced directly into the mass spectrometer via ESI, which generates charged droplets that evaporate to produce gas-phase ions of the lipid molecules with minimal fragmentation. nih.gov

In a contextual application, if 3-Amino-4-(dimethylamino)benzoic acid were used as a derivatizing agent to tag a specific class of lipids, ESI-MS/MS would be the ideal method for their analysis. The initial mass spectrometry scan (MS1) would detect the parent mass of the derivatized lipid. Specific parent ions could then be selected and subjected to collision-induced dissociation (CID) to generate fragment ions (MS2). nih.gov This tandem mass spectrometry approach provides detailed structural information about the lipid, such as the identity of its headgroup and the length and saturation of its acyl chains. nih.gov The unique mass of the 3-Amino-4-(dimethylamino)benzoic acid tag would provide a specific marker for identifying and quantifying the derivatized lipids within a complex biological sample.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice.

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structures

Obtaining a suitable single crystal of a compound allows for its analysis by single-crystal X-ray diffraction, yielding a wealth of structural data. While specific data for 3-Amino-4-(dimethylamino)benzoic acid is not available, analysis of a closely related Schiff base derivative, 3-[4-(Dimethylamino)benzylideneamino]benzonitrile, illustrates the type of information that can be obtained. nih.gov

This derivative was synthesized and its structure solved using programs like SHELXS97 and refined with SHELXL97. nih.gov The analysis revealed that the molecule adopts a trans configuration about the C=N double bond and is non-planar. nih.gov The dihedral angle between the two benzene rings was found to be 49.24°. nih.gov Such studies provide precise bond lengths, bond angles, and intermolecular interactions, like hydrogen bonds, which govern the crystal packing. For example, in the crystal structure of isopropyl 4-aminobenzoate, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds to form chains. iucr.org

For 3-Amino-4-(dimethylamino)benzoic acid, a single-crystal structure would definitively reveal the planarity of the molecule, the conformation of the carboxylic acid and amino groups relative to the ring, and the intermolecular hydrogen bonding network formed by the carboxylic acid and primary amino groups.

Table 1: Illustrative Crystallographic Data for a Derivative, 3-[4-(Dimethylamino)benzylideneamino]benzonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅N₃ |

| Molecular Weight | 249.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0924 (6) |

| b (Å) | 29.127 (3) |

| c (Å) | 7.3768 (7) |

| β (°) | 92.924 (1) |

| Volume (ų) | 1307.3 (2) |

| Z | 4 |

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The crystal packing and intermolecular interactions within the solid state dictate the macroscopic properties of a compound. These forces are crucial in understanding the structure of aminobenzoic acids and their derivatives. While the specific crystal structure of 3-Amino-4-(dimethylamino)benzoic acid is not detailed in the available literature, analysis of a derivative system—a binary co-crystal formed between its isomer, 4-(dimethylamino)benzoic acid (4-DMABA), and 3,5-dinitrobenzoic acid (3,5-DNBA)—provides insight into the potential interactions. researchgate.net

In the solid state of this 4-DMABA co-crystal, a notable finding is the absence of hydrogen bonding between the two different acid molecules. researchgate.net Instead, the crystal structure is organized through specific homomolecular interactions. The carboxylic acid groups of 4-DMABA form acid-acid dimers with other 4-DMABA molecules. researchgate.net This self-association is a common and robust supramolecular synthon in carboxylic acids.

A significant interaction governing the packing of this co-crystal is a charge-transfer interaction. researchgate.net This occurs between the electron-donating amino group of 4-DMABA and the electron-withdrawing nitro groups of the 3,5-DNBA molecule, which contributes to the stability of the crystal lattice. researchgate.net The red coloration observed in the crystals of this system is also indicative of this charge-transfer phenomenon. researchgate.net Computational studies have shown that deprotonation has minimal effect on the shape of the Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs) that facilitate this interaction. researchgate.net The formation of ternary complexes with cations like Na+ or K+ can further influence the local geometry and coordination, often incorporating water molecules to satisfy the coordination sphere of the metal ion. researchgate.net

Table 2: Summary of Intermolecular Interactions in a 4-(Dimethylamino)benzoic Acid Co-crystal System

| Interaction Type | Participating Groups | Description | Reference |

| Homomolecular Dimer | Carboxylic acid groups of two 4-(dimethylamino)benzoic acid molecules. | The molecules form classic acid-acid dimers through hydrogen bonding, a robust and predictable interaction motif. | researchgate.net |

| Charge-Transfer | Amino group of 4-(dimethylamino)benzoic acid and nitro groups of 3,5-dinitrobenzoic acid. | An electron-donor/electron-acceptor interaction that plays a key role in holding the co-crystal components together, resulting in a characteristic red color. | researchgate.net |

| Cation Coordination | Na+ or K+ ions with various functional groups and water molecules. | In ternary complexes, metal cations organize the structure by coordinating with available atoms, including those from water, influencing the overall packing arrangement. | researchgate.net |

Computational and Theoretical Investigations of 3 Amino 4 Dimethylamino Benzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles. For a molecule like 3-Amino-4-(dimethylamino)benzoic acid, Density Functional Theory (DFT) is a particularly popular and effective method. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly used to balance computational cost and accuracy for organic molecules. ikprress.orgnih.gov These methods model the electron density to determine the molecule's energy and structure.

Geometry Optimization and Structural Parameters

A crucial first step in any computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. researchgate.net The optimization yields key structural parameters including bond lengths, bond angles, and dihedral (torsional) angles.

For 3-Amino-4-(dimethylamino)benzoic acid, this would reveal the precise lengths of bonds within the benzene (B151609) ring, the carboxylic acid group (-COOH), the amino group (-NH2), and the dimethylamino group (-N(CH3)2). It would also define the angles between these bonds and the torsional angles that describe the orientation of the substituent groups relative to the phenyl ring. While specific calculated values for the target molecule are not published, studies on similar compounds like 4-(carboxyamino)-benzoic acid provide expected ranges for these parameters. researchgate.netactascientific.com

Table 1: Expected Structural Parameters from Geometry Optimization This table is illustrative of the types of data obtained from DFT calculations for similar molecules and does not represent published data for 3-Amino-4-(dimethylamino)benzoic acid.

| Parameter Type | Example Bonds/Angles | Expected Information |

|---|---|---|

| Bond Lengths | C-C (ring), C-N, C=O, O-H | Provides the distance between atomic nuclei. |

| Bond Angles | C-C-C (ring), C-N-H, O-C=O | Defines the angles formed by three connected atoms. |

| Dihedral Angles | C-C-N-H, C-C-C=O | Describes the rotation or twist around a chemical bond. |

Vibrational Frequency Calculations

Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.govijstr.org

Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. For 3-Amino-4-(dimethylamino)benzoic acid, this analysis would predict the frequencies for:

N-H stretching vibrations from the amino group.

C-H stretching from the aromatic ring and methyl groups.

C=O (carbonyl) and O-H stretching from the carboxylic acid group.

C-N stretching vibrations.

Various bending and ring deformation modes.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.net

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and interactions. Computational methods provide deep insights into the distribution and energies of electrons.

Frontier Molecular Orbitals (HOMOs and LUMOs) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: This is the innermost orbital without electrons. Its energy level is related to the ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a better electron acceptor.

The HOMO-LUMO energy gap (ΔE) is the difference in energy between these two orbitals. A small energy gap generally implies high chemical reactivity and polarizability, as it takes less energy to excite an electron from the HOMO to the LUMO. actascientific.comresearchgate.netscience.gov For 3-Amino-4-(dimethylamino)benzoic acid, with its electron-donating amino groups and electron-withdrawing carboxylic acid group, the HOMO is expected to be distributed over the phenyl ring and the nitrogen atoms, while the LUMO would likely be localized more on the carboxylic acid moiety and the ring. researchgate.net

Table 2: Frontier Molecular Orbital Data Concepts This table explains the significance of FMO data. Specific values for 3-Amino-4-(dimethylamino)benzoic acid are not available from the searched literature.

| Parameter | Description | Chemical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron affinity and electron-accepting ability. |

| ΔE (Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and optical properties. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule. researchgate.net It is plotted on the surface of the molecule's electron density, using a color scale to denote different potential values.

Red/Yellow areas indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In 3-Amino-4-(dimethylamino)benzoic acid, these would be expected around the oxygen atoms of the carboxylic acid group.

Blue areas indicate regions of positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack. These would likely be found around the hydrogen atoms of the amino and carboxylic acid groups. researchgate.net

The MEP map provides a clear and intuitive guide to the reactive sites of the molecule. ikprress.org

Mulliken Atomic Charges and Natural Bond Orbital (NBO) Analysis

To gain a more quantitative understanding of charge distribution, Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed. nih.govnih.gov

Mulliken Atomic Charges: This method partitions the total electron density among the atoms in the molecule, assigning a partial charge to each atom. This helps identify which atoms are electron-rich (negative charge) or electron-poor (positive charge). actascientific.comnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed chemical picture of bonding and orbital interactions. researchgate.netresearchgate.net It investigates interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. For 3-Amino-4-(dimethylamino)benzoic acid, NBO analysis would be crucial for understanding the intramolecular charge transfer resulting from the hyperconjugative interactions between the lone pair orbitals on the nitrogen atoms and the antibonding orbitals of the phenyl ring and carbonyl group. This analysis quantifies the stability gained from electron delocalization. ikprress.orgnih.gov

Photophysical and Optical Property Predictions

Computational chemistry is a powerful tool for predicting how molecules interact with light. These predictions are crucial for identifying potential candidates for applications in materials science, such as in dye-sensitized solar cells (DSSCs) or nonlinear optical devices.

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited state properties of molecules, such as their ultraviolet-visible (UV-Vis) absorption spectra. cymitquimica.com This analysis predicts the wavelengths at which a molecule absorbs light, corresponding to electronic transitions between molecular orbitals.

For analogous compounds like 4-DMABA, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311++G**, are performed to determine the maximum absorption wavelengths (λmax). These calculations reveal how modifications to the molecular structure, such as the addition of electron-donating or withdrawing groups, can shift the absorption spectra. The method is benchmarked against experimental data, often measured in different solvents, to ensure the accuracy of the computational model. cymitquimica.com For 3-Amino-4-(dimethylamino)benzoic acid, a similar approach would elucidate how the specific arrangement of the amino and dimethylamino groups influences its absorption characteristics.

Beyond predicting the absorption wavelength, TD-DFT calculations also determine the oscillator strength (f) for each electronic transition. The oscillator strength is a dimensionless quantity that expresses the probability of a particular transition occurring upon light absorption. A higher oscillator strength indicates a more intense absorption band.

This value is critical for calculating the Light Harvesting Efficiency (LHE), a key parameter for photosensitizer dyes in solar cells. The LHE is defined by the equation: LHE = 1 - 10⁻ᶠ, where 'f' is the oscillator strength. A high LHE value (approaching 1) is desirable as it signifies that the molecule can capture a large fraction of incident photons at a specific wavelength. Computational studies on 4-DMABA derivatives show how different functional groups impact these parameters, providing a roadmap for designing more efficient dyes.

Table 1: Conceptual Photophysical Data Calculation

| Parameter | Description | Relevance |

|---|---|---|

| λmax (nm) | Wavelength of maximum light absorption. | Determines the color of the compound and its suitability for specific light-absorbing applications. |

| Oscillator Strength (f) | The probability of an electronic transition. | A higher value indicates a stronger absorption of light. |

| Light Harvesting Efficiency (LHE) | The fraction of light captured at a given wavelength. | Crucial for assessing performance in devices like dye-sensitized solar cells. |

Nonlinear optical (NLO) materials have applications in photonics, including optical switching and data processing. The NLO response of a molecule is governed by its hyperpolarizability. Computational DFT methods are used to calculate the first hyperpolarizability (β) of molecules with donor-π-acceptor structures.

Molecules like 3-Amino-4-(dimethylamino)benzoic acid, which feature electron-donating groups (amino and dimethylamino) and an electron-accepting group (carboxylic acid) connected by a π-conjugated system (the benzene ring), are expected to exhibit NLO properties. Theoretical calculations on similar structures investigate how the arrangement of these groups affects the intramolecular charge transfer and, consequently, the magnitude of the NLO response. Studies often compare the calculated β values to that of a standard NLO material like urea (B33335) to gauge its potential.

Thermodynamic Property Calculations

Density Functional Theory (DFT) is also employed to calculate the ground-state thermodynamic properties of a molecule. These calculations provide data on the stability and reactivity of the compound. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For molecules designed for DSSCs, the HOMO and LUMO energy levels are critical for ensuring efficient electron injection into the semiconductor and regeneration of the dye.

Table 2: Calculated Thermodynamic Parameters for a Related Compound (4-DMABA)

| Parameter | Value (eV) | Significance |

|---|---|---|

| E (HOMO) | -5.40 | Relates to electron-donating ability. |

| E (LUMO) | -1.74 | Relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.66 | Indicates chemical reactivity and stability. |

Source: Data derived from computational studies on 4-DMABA for illustrative purposes.

Molecular Dynamics Simulations (Contextual)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on 3-Amino-4-(dimethylamino)benzoic acid are not readily found, this technique would be invaluable for understanding its behavior in a condensed phase, such as in a solvent or when part of a larger assembly.

MD simulations could model how the molecule interacts with solvent molecules, how it diffuses through a medium, or how its conformation changes over time. This is particularly relevant for understanding how the molecule would behave at interfaces, for instance, when anchored to a semiconductor surface in a solar cell, providing insights into the stability and dynamics of the interaction.

Molecular Docking Studies for Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design but is also applied in materials science to understand intermolecular interactions.

For 3-Amino-4-(dimethylamino)benzoic acid, docking studies could be used to investigate how it binds to a specific target, such as a protein active site or a specific site on a nanoparticle surface. The analysis focuses on identifying the primary binding site and characterizing the types of non-covalent interactions that stabilize the complex. These interactions include:

Hydrogen Bonds: Formed between the amino or carboxylic acid groups and suitable donor/acceptor atoms on the target.

van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between the aromatic rings of the molecule and the target.

Charge-Transfer Interactions: Occurring between the electron-rich donor parts and electron-deficient acceptor parts of the interacting molecules.

By analyzing these interactions, researchers can understand the mechanism of binding and the factors contributing to the stability of the molecular complex.

Applications of 3 Amino 4 Dimethylamino Benzoic Acid in Chemical Research and Materials Science

Role as a Chemical Building Block in Complex Organic Synthesis

The trifunctional nature of 3-Amino-4-(dimethylamino)benzoic acid makes it a potentially valuable building block for the synthesis of complex organic molecules, particularly heterocyclic compounds. The ortho-disposed amino and dimethylamino groups, along with the carboxylic acid, provide multiple reaction sites that can be selectively addressed.

Key Potential Synthetic Routes:

Heterocycle Formation: The adjacent primary and tertiary amine functionalities can participate in cyclization reactions to form nitrogen-containing heterocyles. For instance, reactions with appropriate dielectrophiles could lead to the formation of unique benzodiazepine (B76468) or other diazepine-like structures. The synthesis of quinazolinones from related 3-aminoanthranilic acid derivatives showcases how aminobenzoic acids serve as precursors to fused heterocyclic systems.

Selective Functionalization: The differing reactivity of the primary amine, tertiary amine, and carboxylic acid allows for stepwise, selective reactions. The primary amine is more nucleophilic than the sterically hindered tertiary amine and can be selectively acylated or converted into a diazonium salt for further transformations. The carboxylic acid can undergo esterification or amidation. This controlled reactivity is crucial for constructing complex molecular architectures. For example, methods have been developed for the selective acylation of the 3-amino group in 3,4-diaminobenzoic acid, a structurally similar compound, which facilitates its use in solid-phase peptide synthesis. nih.govacs.org

Table 1: Potential Reactions of 3-Amino-4-(dimethylamino)benzoic acid as a Building Block

| Functional Group | Potential Reaction | Resulting Structure |

| 3-Amino Group | Acylation, Sulfonylation | Amide, Sulfonamide |

| 4-Dimethylamino Group | N-Oxidation | N-Oxide |

| 1-Carboxyl Group | Esterification, Amidation | Ester, Amide |

| Amino & Carboxyl | Intramolecular Cyclization | Lactam (under specific conditions) |

| Aromatic Ring | Electrophilic Substitution | Substituted Benzene (B151609) Ring |

Development of Fluorescent Probes and Labels

Aromatic compounds containing electron-donating groups, such as amino and dimethylamino substituents, often exhibit fluorescent properties due to intramolecular charge transfer (ICT) phenomena. The structure of 3-Amino-4-(dimethylamino)benzoic acid is analogous to known fluorophores, suggesting its potential as a core scaffold for new fluorescent probes.

Derivatives of 4-(dimethylamino)benzoic acid are known to form twisted intramolecular charge transfer (TICT) states, leading to dual fluorescence that is highly sensitive to the polarity of the local environment. While the fluorescence of these specific derivatives can be weak, this sensitivity is a valuable property for a molecular probe. biosynth.com The combination of the electron-donating dimethylamino group and the electron-withdrawing carboxyl group (or its derivatives) on the benzene ring is a classic design for creating solvatochromic dyes.

Conceptually, 3-Amino-4-(dimethylamino)benzoic acid could be modified to create targeted fluorescent labels. The primary amino group provides a convenient handle for attaching the molecule to biomolecules (like proteins or peptides) or other molecular systems, while the main scaffold acts as the fluorophore. Fluorescent unnatural amino acids with dimethylamino groups have been synthesized and characterized for their potential as protein labels in imaging and biophysical studies. nih.govresearchgate.net

Precursor for Advanced Materials (e.g., Dye-Sensitized Solar Cells via derivatives)

The electronic properties inherent in the 3-Amino-4-(dimethylamino)benzoic acid structure make it a candidate for a precursor in advanced materials, particularly organic dyes for applications like dye-sensitized solar cells (DSSCs). In DSSCs, organic dyes act as photosensitizers, absorbing light and injecting electrons into a semiconductor material like titanium dioxide (TiO₂).

A typical DSSC dye possesses a Donor-π-Acceptor (D-π-A) structure. For derivatives of this compound, the dimethylamino group can act as a powerful electron donor, the benzene ring as part of the π-bridge, and the carboxylic acid as the anchoring group that binds to the TiO₂ surface and acts as the electron acceptor.

Research on the closely related p-N,N-(dimethylamino)benzoic acid (4-DMABA) has shown its utility in designing derivatives for DSSCs. researchgate.net Theoretical studies on 4-DMABA derivatives demonstrate how modifying the structure with additional electron-withdrawing or donating groups can tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing solar cell efficiency. researchgate.net Similarly, derivatives of 3-Amino-4-(dimethylamino)benzoic acid could be synthesized to fine-tune these photophysical and electrochemical properties for better light-harvesting and charge-transfer characteristics. researchgate.net

Ligand in the Formation of Novel Metal Complexes

The carboxylate group and the two nitrogen atoms of the amino groups make 3-Amino-4-(dimethylamino)benzoic acid a potential multidentate ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials formed by linking metal ions or clusters with organic ligands, creating porous structures with high surface areas.

The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate), while the amino groups can also act as coordination sites. This versatility can lead to the formation of complex, high-dimensional networks. For example, the related ligand 3-amino-4-hydroxybenzoic acid has been used to synthesize a family of isostructural, multifunctional lanthanide-based MOFs. nih.gov In these structures, the ligand coordinates to the metal ions using its carboxylate, hydroxyl, and amino groups. nih.gov This demonstrates the principle of using multifunctional aminobenzoic acids to create sophisticated coordination materials. The specific geometry and electronic nature of 3-Amino-4-(dimethylamino)benzoic acid would be expected to produce novel framework topologies and properties.

Table 2: Potential Coordination Sites for Metal Complexation

| Potential Ligating Atom | Functional Group | Coordination Mode |

| Oxygen | Carboxylate | Monodentate, Bidentate Chelating/Bridging |

| Nitrogen | 3-Amino Group | Monodentate |

| Nitrogen | 4-Dimethylamino Group | Monodentate |

Design of Scaffolds for Chemical Libraries (e.g., pseudopeptides)

In medicinal chemistry and drug discovery, molecular scaffolds provide a core structure from which a large number of diverse compounds (a chemical library) can be synthesized. The rigid aromatic core of 3-Amino-4-(dimethylamino)benzoic acid, combined with its three distinct functional groups, makes it an attractive candidate for such a scaffold.

Each functional group can serve as a point of diversification, allowing for the attachment of various chemical moieties to explore a wide chemical space. This is particularly relevant for the synthesis of peptidomimetics, compounds that mimic the structure of peptides. Aminobenzoic acid-based templates are used to create nonpeptide structures that can reproduce the spatial arrangement of amino acid side chains in a peptide, often with improved proteolytic stability. nih.govspringernature.com

Specifically, this compound could be used to create branched pseudopeptides. The carboxylic acid could be coupled to an amino acid or peptide chain, while the primary amino group could be used to initiate another peptide chain, creating a branched structure from a single aromatic core. The synthesis of pseudopeptides from the related 4-Amino-3-(aminomethyl)benzoic acid highlights the utility of such trifunctional aromatic amino acids as scaffolds for combinatorial chemistry. google.com

Research Reagent in Biochemical Assays (Conceptual)

Conceptually, 3-Amino-4-(dimethylamino)benzoic acid and its derivatives could serve as research reagents in various biochemical assays. Its utility would stem from its potential chromogenic or fluorogenic properties upon biochemical transformation.

For instance, if the primary amino group were to be part of a substrate for an enzyme (e.g., an amidase or a transferase), its cleavage could lead to a change in the electronic properties of the molecule, resulting in a detectable colorimetric or fluorescent signal. The compound 3-(dimethylamino)benzoic acid has been noted for its use in quantifying peroxidase activity, where it acts as a reagent in the analysis. scientificlabs.com

Furthermore, in the context of drug discovery, it could be used as a molecular fragment in screening libraries. Fragment-based drug discovery (FBDD) identifies small, low-affinity compounds that bind to a biological target, which are then optimized into more potent leads. The defined three-dimensional structure and functional group presentation of 3-Amino-4-(dimethylamino)benzoic acid make it a suitable candidate for such screening efforts. Its use in synthesizing derivatives for SHP1 activators, as seen with complex steroid scaffolds containing amino groups, shows how such functionalities are key for biological interactions. nih.gov

Future Research Directions and Unexplored Avenues for 3 Amino 4 Dimethylamino Benzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted aminobenzoic acids is a well-established field, but the development of highly efficient, sustainable, and scalable routes to specific isomers like 3-Amino-4-(dimethylamino)benzoic acid remains a pertinent research goal. Future work should focus on moving beyond classical multi-step procedures, which often involve harsh reagents and generate significant waste.

Key research objectives in this area include:

Catalytic C-H Amination: Investigating direct C-H amination techniques on readily available precursors, such as 4-(dimethylamino)benzoic acid, could provide a more atom-economical synthesis. This would involve the development of novel transition-metal catalysts (e.g., based on palladium, rhodium, or copper) that can selectively install an amino group at the C3 position.

Green Chemistry Approaches: The application of green chemistry principles is crucial. This includes exploring the use of environmentally benign solvents (e.g., water, supercritical CO2), reducing reaction times through microwave-assisted synthesis, and designing processes that minimize the use of protecting groups.

Biocatalysis: The use of engineered enzymes, such as aminotransferases or hydroxylases, could offer a highly selective and sustainable route to the target compound or key intermediates under mild reaction conditions.

A comparative analysis of synthetic strategies for related diaminobenzoic acid derivatives highlights the potential for improvement. For instance, one-step methods for synthesizing related 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids have shown yields ranging from 40-94%, indicating that high-efficiency pathways are achievable. nih.govresearchgate.netacs.org

Table 1: Comparison of Synthetic Approaches for Related Aminobenzoic Acid Derivatives

| Synthetic Method | Precursor | Reagents/Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| One-Step Acylation | 3,4-Diaminobenzoic acid | Fmoc-Gly-OH, HATU, DIPEA | 90% | nih.gov |

| One-Step Acylation | 3,4-Diaminobenzoic acid | Fmoc-(2-naphthyl)alanine, HATU | 50% | nih.govacs.org |

| Nucleophilic Substitution | 3-Nitro-4-chlorobenzoic acid | Sodium mercaptide | Not specified | google.com.pg |

This table illustrates various synthetic strategies for compounds with similar functionalities, suggesting avenues for developing optimized routes to 3-Amino-4-(dimethylamino)benzoic acid.

In-depth Mechanistic Studies of Specific Reactions

A thorough understanding of the reaction mechanisms involving 3-Amino-4-(dimethylamino)benzoic acid is fundamental to controlling its reactivity and designing new applications. The differential reactivity of the C3-amino and C4-dimethylamino groups, influenced by their electronic and steric environments, warrants detailed investigation.

Future mechanistic studies could focus on:

Selective Functionalization: Probing the kinetics and thermodynamics of reactions such as acylation, alkylation, and diazotization to determine the conditions for selectively modifying one amino group over the other. This could involve Hammett analysis and computational studies to quantify the electronic effects of the substituents.

Cyclization Reactions: Investigating the mechanisms of intramolecular cyclization reactions to form heterocyclic systems, such as benzimidazoles or other fused-ring structures. Understanding the role of catalysts and reaction conditions in directing the cyclization pathway is essential.

Polymerization Mechanisms: If used as a monomer, understanding the mechanistic details of its incorporation into polymer chains is critical for controlling polymer properties. Studies on the kinetics of polymerization and the characterization of reaction intermediates would be highly valuable. For example, mechanistic studies on how related compounds inactivate enzymes like GABA aminotransferase have been crucial for drug design. nih.gov

Exploration of Novel Derivatives with Tunable Electronic and Spectroscopic Properties

The structure of 3-Amino-4-(dimethylamino)benzoic acid is an excellent platform for creating novel derivatives with tailored properties for applications in materials science and analytical chemistry. The presence of two donor groups (NH2 and N(CH3)2) and an acceptor group (COOH) creates an intramolecular charge-transfer (ICT) character that can be finely tuned.

Promising areas for derivatization include:

Fluorophore Development: Modification of the amino and carboxylic acid groups can lead to new fluorescent probes. For example, converting the carboxylic acid to an ester or amide, or acylating the primary amino group, could shift the absorption and emission wavelengths. Research on NBD-chloride derivatives shows that reaction with amines produces intensely fluorescent compounds. mdpi.com The study of benzanthrone (B145504) derivatives has also shown that amino substituents can induce significant solvatochromism and ICT character, which are desirable properties for sensors and probes. mdpi.com

Nonlinear Optical (NLO) Materials: The push-pull nature of the molecule makes it a candidate for NLO applications. Synthesizing derivatives with extended π-conjugation or by attaching strong electron-withdrawing groups could significantly enhance its hyperpolarizability.

Redox-Active Molecules: The amino groups can be oxidized to form stable radical cations or other redox-active species. Exploring these properties could lead to applications in organic electronics or as redox mediators.

Table 2: Potential Spectroscopic Tuning via Derivatization (Hypothetical)

| Derivative of 3-Amino-4-(dimethylamino)benzoic acid | Modification | Predicted Effect on Spectroscopy | Potential Application |

|---|---|---|---|

| Methyl 3-acetamido-4-(dimethylamino)benzoate | Acylation of NH2, Esterification of COOH | Blue-shift in absorption/emission, increased quantum yield | Fluorescent probe |

| 3-Amino-4-(dimethylamino)-N-(4-nitrophenyl)benzamide | Amidation with an electron-withdrawing group | Red-shift in absorption, enhanced ICT | NLO Material, Solvatochromic dye |

This table presents hypothetical derivatives and their potential properties, illustrating the scope for tuning the molecule's characteristics for specific technological uses.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of 3-Amino-4-(dimethylamino)benzoic acid and its derivatives, guiding experimental work and accelerating discovery.

Future computational research should target:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other high-level methods to calculate electronic properties such as molecular orbital energies (HOMO/LUMO), charge distribution, and dipole moments. These calculations can predict reactivity, spectroscopic properties, and the effects of substituents.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule and its derivatives in different environments (e.g., various solvents, within a polymer matrix, or interacting with a biological target). MD simulations are instrumental in designing molecules with specific functions, as demonstrated in the development of enzyme inactivators. nih.gov

Reaction Pathway Modeling: Mapping the potential energy surfaces of key reactions to identify transition states and intermediates. This provides a deep mechanistic understanding and can help in designing catalysts and optimizing reaction conditions for desired outcomes.

Integration into New Material Architectures for Emerging Technologies

The unique functionality of 3-Amino-4-(dimethylamino)benzoic acid makes it an attractive building block for a wide range of advanced materials.

Future research should explore its integration into:

High-Performance Polymers: As a monomer or an additive, it could be incorporated into polymers like polyamides or polyimides. The amino and carboxylic acid groups provide reactive sites for polymerization, while the dimethylamino group can enhance solubility and thermal stability or provide a site for post-polymerization modification.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal nodes, while the amino groups can be used to functionalize the pores of the MOF. This could lead to new materials for gas storage, catalysis, or chemical sensing.

Peptide and Bioconjugate Chemistry: The molecule can be used as a non-natural amino acid or a linker in peptide synthesis. nih.govresearchgate.netbiosynth.com Its unique structure could be used to create specific folds in peptides or to attach other molecules, such as drugs or imaging agents, to a biological scaffold. The development of derivatives of aminobenzoic acids for their anticholinesterase potential showcases the value of such compounds in biomedical research. researchgate.net

By systematically pursuing these research avenues, the scientific community can fully elucidate the chemical potential of 3-Amino-4-(dimethylamino)benzoic acid, transforming it from a chemical curiosity into a valuable component in the toolbox of modern chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-4-(dimethylamino)benzoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves substitution or coupling reactions. For example, coupling aryl halides with amines under palladium catalysis can introduce the dimethylamino group (analogous to methods in and ). A general procedure includes:

Substitution : React 3-amino-4-hydroxybenzoic acid with dimethylamine in the presence of a coupling agent (e.g., EDC/HOBt) .

Purification : Use column chromatography (hexane/EtOH gradients) to isolate the product, followed by recrystallization.

Optimization : Adjust temperature (45–60°C) and reaction time (1–3 hours) to maximize yield. Catalytic systems like CuI or Pd(PPh₃)₄ may enhance efficiency .

Q. What analytical techniques are recommended for characterizing 3-Amino-4-(dimethylamino)benzoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use DMSO-d₆ as a solvent to resolve aromatic protons. Expect signals at δ 3.0–3.5 ppm for dimethylamino protons and δ 6.5–8.0 ppm for aromatic protons. Overlapping signals (e.g., C4 & C6 in ) may require 2D NMR (COSY or HSQC) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (60:40) to assess purity .

- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ = 209.2) using ESI-MS in positive ion mode .

Q. How do solubility and stability profiles impact experimental design with this compound?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer .

- Stability : Store at 0–6°C in airtight containers to prevent hydrolysis of the dimethylamino group. Monitor degradation via HPLC over 48 hours at room temperature .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR signal overlap) be resolved during structural elucidation?

Methodological Answer: Spectral ambiguities often arise from:

- Overlapping aromatic protons : Use deuterated solvents (DMSO-d₆) and elevated temperatures (60°C) to sharpen signals .

- Dimethylamino group dynamics : Variable-temperature NMR (VT-NMR) can reveal rotational barriers affecting splitting patterns .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian 09) to assign ambiguous signals .

Example : In , unresolved C4 & C6 signals at δ 171.4–173.0 ppm were clarified via ¹³C DEPT-135 experiments.